
3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is a chemical compound with the molecular formula C11H10ClN5O It is known for its unique structure, which includes a pyrazine ring substituted with amino, chloro, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide typically involves the reaction of 3,5-diamino-6-chloropyrazine-2-carboxylic acid with aniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,5-diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Diamino-6-chloro-2-pyrazinecarboxamide
- 3,5-Diamino-6-chloro-N-(dimethylamino)-2-pyrazinecarboxamide
- 3,5-Diamino-6-chloro-N-(phenylamino)-2-pyrazinecarboxamide
Uniqueness
3,5-Diamino-6-chloro-N-phenyl-2-pyrazinecarboxamide is unique due to its specific substitution pattern on the pyrazine ring. The presence of both amino and chloro groups, along with the phenyl group, imparts distinct chemical properties and reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C11H10ClN5O |
|---|---|
Peso molecular |
263.68 g/mol |
Nombre IUPAC |
3,5-diamino-6-chloro-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C11H10ClN5O/c12-8-10(14)17-9(13)7(16-8)11(18)15-6-4-2-1-3-5-6/h1-5H,(H,15,18)(H4,13,14,17) |
Clave InChI |
RGZPQVVHAHPFOS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)C2=C(N=C(C(=N2)Cl)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


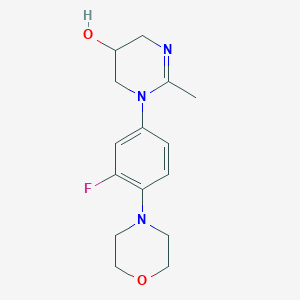
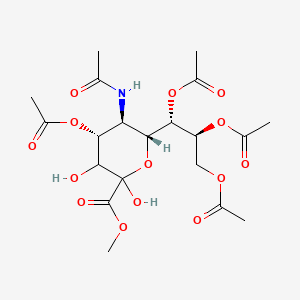
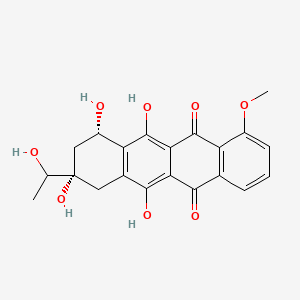
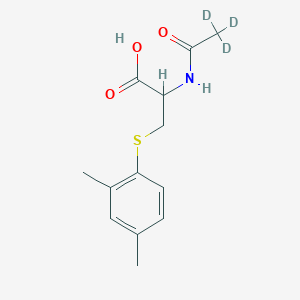


![6-Methyl-2-[2-(methyloxy)phenyl]-4(1H)-pyrimidinone](/img/structure/B13863271.png)
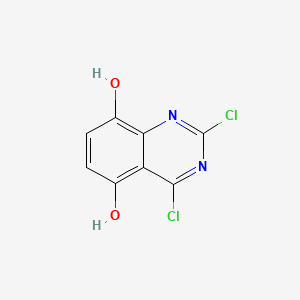
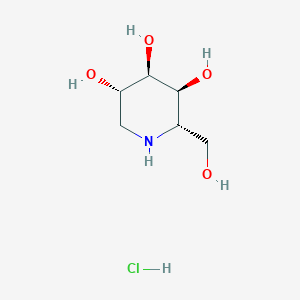

![(Alphas,2S,3R)-5-carboxy-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-3,4-dihydro-alpha-[(1R)-1-hydroxyethyl]-3-methyl-2H-pyrrole-2-acetic acid](/img/structure/B13863301.png)
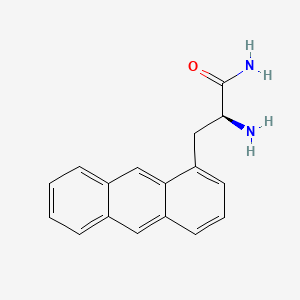
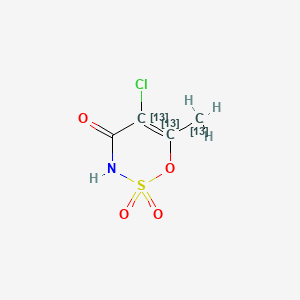
![2-Azabicyclo[3.1.0]hexane-3-carbonitrile, 2-[(2S)-2-amino-2-(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, (1S,3R,5S)-](/img/structure/B13863312.png)
